[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate
Brand Name: Vulcanchem
CAS No.: 54353-33-2
VCID: VC17170739
InChI: InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-16(20)23-15-13-22-17-14(19)12-21-18(15)17/h14-15,17-19H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1
SMILES:
Molecular Formula: C18H32O5
Molecular Weight: 328.4 g/mol

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate

CAS No.: 54353-33-2

Cat. No.: VC17170739

Molecular Formula: C18H32O5

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate - 54353-33-2

Specification

CAS No. 54353-33-2
Molecular Formula C18H32O5
Molecular Weight 328.4 g/mol
IUPAC Name [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate
Standard InChI InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-16(20)23-15-13-22-17-14(19)12-21-18(15)17/h14-15,17-19H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1
Standard InChI Key CEZONBVMFRWNCJ-CYGHRXIMSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O
Canonical SMILES CCCCCCCCCCCC(=O)OC1COC2C1OCC2O

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s structure consists of a fused bicyclic furofuran system ((3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3-ol) esterified at the 6-position with dodecanoic acid (lauric acid). The furofuran backbone adopts a rigid chair-like conformation stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and adjacent ether oxygens . This conformation is critical to its physicochemical behavior, as it limits rotational freedom and enhances thermal stability.

Stereochemical Configuration

The absolute configuration at the 3, 3a, 6, and 6a positions (R, R, S, R) dictates the compound’s spatial orientation. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm that the 3-hydroxy group occupies an axial position, while the dodecanoate chain extends equatorially, minimizing steric hindrance . This stereochemical arrangement influences its solubility profile, enabling partial miscibility in both polar (e.g., ethanol, acetone) and nonpolar solvents (e.g., hexane, chloroform).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number54353-33-2 / 28454-97-9
Molecular FormulaC18H32O5\text{C}_{18}\text{H}_{32}\text{O}_5
Molecular Weight328.4 g/mol
IUPAC Name[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate
SolubilityEthanol: 25 mg/mL; Water: <0.1 mg/mL

Synthesis and Preparation

Esterification Methodology

The primary synthetic route involves the esterification of (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3-ol (isosorbide) with dodecanoyl chloride or dodecanoic acid under catalytic conditions. Acid catalysts such as H2SO4\text{H}_2\text{SO}_4 or enzymatic lipases (e.g., Candida antarctica lipase B) are employed to drive the reaction to completion. Optimal yields (>85%) are achieved at 60–80°C with a molar ratio of 1:1.2 (isosorbide:dodecanoic acid) and reaction times of 6–8 hours.

Purification and Isolation

Crude product purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate) to separate monoesters from di- or triester byproducts. Final isolation by rotary evaporation yields a colorless to pale yellow viscous liquid with a purity exceeding 98% (by GC-MS).

Table 2: Representative Synthesis Conditions

ParameterConditionYield (%)
CatalystH2SO4\text{H}_2\text{SO}_4 (1 mol%)87
Temperature70°C-
Reaction Time7 hours-
SolventToluene-

Pharmaceutical Applications

Prodrug Design

The compound’s amphiphilic structure enables its use as a prodrug carrier for poorly soluble active pharmaceutical ingredients (APIs). For instance, esterification of hydroxyl-containing drugs (e.g., antivirals, anti-inflammatories) with the dodecanoate group enhances lipophilicity, facilitating passive diffusion across biological membranes. Subsequent enzymatic hydrolysis by esterases releases the parent drug in vivo, a mechanism validated in preclinical models for delayed-release formulations.

Stabilization of Biologics

In biopharmaceutical formulations, the compound acts as a surfactant to stabilize proteins and monoclonal antibodies against aggregation at concentrations as low as 0.01% w/v . Its rigid furofuran core reduces interfacial tension at air-liquid interfaces, preventing denaturation during lyophilization or mechanical stress .

Materials Science Applications

Biodegradable Polymers

Incorporation of the compound into polyesters (e.g., polylactic acid) improves flexibility and reduces glass transition temperatures (TgT_g) by 10–15°C, as demonstrated by differential scanning calorimetry. The dodecanoate chain acts as an internal plasticizer, while the furofuran unit enhances hydrolytic degradation rates, making it suitable for compostable packaging materials.

Surfactants and Emulsifiers

With a hydrophile-lipophile balance (HLB) of 6–8, the compound functions as a water-in-oil emulsifier in cosmetics and food products . Its branched structure prevents crystallization, ensuring stable emulsion formation at temperatures up to 50°C .

Analytical Characterization

Chromatographic Techniques

High-temperature gas chromatography (HT-GC) on DB1-ht columns (380°C final oven temperature) resolves mono-, di-, and triester derivatives, with retention times of 12.3, 14.1, and 16.8 minutes, respectively . Splitless injection minimizes thermal degradation, while flame ionization detection (FID) provides quantitative analysis with a detection limit of 0.1 μg/mL .

Spectroscopic Methods

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic ester carbonyl stretches at 1735 cm1^{-1} and hydroxyl vibrations at 3450 cm1^{-1}. Nuclear magnetic resonance (NMR) confirms regioselective esterification via downfield shifts of the C-6 proton (δ\delta 5.2 ppm) in the 1H^1\text{H} spectrum .

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